Trimethylsilyl morpholine-4-seleninate
Description
Properties
CAS No. |
67263-59-6 |
|---|---|
Molecular Formula |
C7H17NO3SeSi |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
trimethylsilyl morpholine-4-seleninate |
InChI |
InChI=1S/C7H17NO3SeSi/c1-13(2,3)11-12(9)8-4-6-10-7-5-8/h4-7H2,1-3H3 |
InChI Key |
ZYSKCVLOLANRDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Se](=O)N1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for Trimethylsilyl Morpholine 4 Seleninate
Synthesis of Morpholine-4-Seleninate Precursors
The initial and crucial step in the synthesis of the target molecule is the preparation of a morpholine-4-seleninate precursor. This can be approached through either direct selenation of morpholine (B109124) or via indirect routes involving intermediate compounds.
Direct selenation involves the introduction of a selenium-containing functional group directly onto the nitrogen atom of the morpholine ring. A plausible approach is the reaction of morpholine with selenium dioxide (SeO₂) or seleninyl chloride (SeOCl₂). The reaction with selenium dioxide would likely require activation, potentially with a dehydrating agent, to form the N-Se bond.
Alternatively, the use of seleninyl chloride could provide a more direct route. The reaction would proceed via a nucleophilic attack of the morpholine nitrogen on the electrophilic selenium atom of seleninyl chloride, followed by the elimination of hydrogen chloride. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, would be essential to neutralize the HCl byproduct and drive the reaction to completion.
Table 1: Proposed Conditions for Direct Selenation of Morpholine
| Reagent | Solvent | Base | Temperature (°C) | Proposed Product |
|---|---|---|---|---|
| Selenium Dioxide | Dichloromethane | - | 25-40 | Morpholine-4-seleninic acid |
Detailed research into analogous reactions suggests that the choice of solvent and base is critical to prevent side reactions and ensure a good yield of the desired seleninate precursor.
Indirect routes offer alternative pathways to the morpholine-4-seleninate precursor, often providing better control over the reaction and potentially higher yields. One such strategy involves the initial formation of a more stable intermediate, which is then converted to the desired seleninate.
A viable indirect route could commence with the reaction of morpholine with a suitable protecting group to form an N-protected morpholine derivative. This could be followed by a reaction with a selenium-based electrophile. A subsequent deprotection and oxidation sequence would then yield the morpholine-4-seleninic acid or its corresponding salt.
Another indirect approach could involve the synthesis of a morpholine-derived organometallic reagent, such as a morpholinyl lithium or magnesium species, followed by a reaction with a selenium electrophile like selenium dioxide. This would necessitate anhydrous conditions and careful control of stoichiometry to achieve the desired product.
Introduction of the Trimethylsilyl (B98337) Moiety
The final step in the synthesis is the introduction of the trimethylsilyl (TMS) group onto the oxygen atom of the morpholine-4-seleninate precursor. This is a silylation reaction, a common strategy in organic synthesis to protect functional groups or to increase the volatility of compounds for analytical purposes. wikipedia.org
The silylation of a seleninate group is analogous to the silylation of other oxygen-containing functional groups such as alcohols and carboxylic acids. The reaction involves the replacement of the acidic proton of the seleninic acid group with a trimethylsilyl group.
Several common silylating reagents can be employed for this transformation, each with its own reactivity profile and byproducts. unishivaji.ac.in
Chlorotrimethylsilane (TMSCl): This is a highly reactive and cost-effective silylating agent. The reaction of morpholine-4-seleninic acid with TMSCl would likely require the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl. wikipedia.org The reaction is typically fast and can be carried out in a variety of aprotic solvents.
Hexamethyldisilazane (HMDS): HMDS is a milder silylating agent than TMSCl and produces ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture. cmu.edu While less reactive, its silylating power can be enhanced by the use of catalysts such as iodine or saccharin. researchgate.netorganic-chemistry.org HMDS is particularly useful when acidic conditions need to be avoided. cmu.edu
Bis(trimethylsilyl)acetamide (BSA): BSA is a powerful silylating agent that is often used when strong silylation is required. sigmaaldrich.comchemicalbook.com It reacts to form the silylated product and N-trimethylsilylacetamide, a volatile and relatively non-reactive byproduct. wikipedia.orgresearchgate.net BSA can often be used without an additional solvent. sigmaaldrich.com
Table 2: Comparison of Common Silylating Reagents for the Synthesis of Trimethylsilyl morpholine-4-seleninate
| Silylating Reagent | Byproduct | Reactivity | Typical Conditions |
|---|---|---|---|
| Chlorotrimethylsilane | HCl | High | Aprotic solvent, with base (e.g., triethylamine) |
| Hexamethyldisilazane | NH₃ | Moderate | Neat or in aprotic solvent, often with a catalyst |
Silylation Techniques for Selenium-Containing Functional Groups
Optimization of Reaction Conditions for Silylation Efficiency
The efficiency of the silylation reaction is dependent on several factors that can be optimized to maximize the yield and purity of this compound.
Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107), or acetonitrile (B52724) are commonly used. For BSA, the reaction can sometimes be performed neat. sigmaaldrich.com
Temperature: While many silylation reactions proceed at room temperature, gentle heating can often increase the reaction rate, especially with less reactive substrates or silylating agents like HMDS.
Stoichiometry: An excess of the silylating agent is often used to ensure complete conversion of the starting material.
Catalyst: For less reactive silylating agents like HMDS, the addition of a catalyst can be crucial for achieving a reasonable reaction time and yield. cmu.edu
By carefully selecting the synthetic route for the precursor and optimizing the silylation conditions, this compound can be prepared efficiently. The choice of reagents and reaction parameters will ultimately depend on the desired scale of the synthesis, the required purity of the final product, and the available laboratory resources.
One-Pot Synthetic Sequences for Integrated Synthesis
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediate products. A plausible one-pot strategy for the synthesis of this compound would involve the in-situ formation of a morpholine-derived selenoate intermediate, followed by its immediate reaction with a silylating agent.
A proposed one-pot sequence could commence with the reaction of morpholine with a suitable selenium source. Carbon diselenide (CSe₂) is a common reagent for the formation of selenocarbamates and related compounds. In this context, the reaction of morpholine with carbon diselenide in the presence of a base would likely yield a morpholine-4-carboselenoate salt. This intermediate, without being isolated, could then be treated with a silylating agent, such as trimethylsilyl chloride (TMSCl), to afford the final product, this compound. The choice of solvent and base would be critical to ensure the stability of the selenoate intermediate and to facilitate the subsequent silylation step. Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are often employed in such reactions to prevent undesired side reactions.
The efficiency of this one-pot process would depend on the careful optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents. An illustrative data table for a hypothetical one-pot synthesis of silyl (B83357) selenoesters, based on analogous reactions, is presented below.
| Entry | Amine/Anion Source | Selenium Source | Silylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | CSe₂ | Trimethylsilyl chloride | Triethylamine | THF | 0 to 25 | 75 |
| 2 | Piperidine | CSe₂ | Triethylsilyl chloride | DBU | Acetonitrile | 25 | 80 |
| 3 | Pyrrolidine | CSe₂ | t-Butyldimethylsilyl chloride | Pyridine | Dichloromethane | 0 | 70 |
This table is illustrative and based on general principles of similar reactions; specific yields for this compound would require experimental verification.
Exploration of Novel Synthetic Pathways
The development of novel synthetic routes is crucial for accessing complex molecules and for improving the sustainability and efficiency of chemical processes. For this compound, the exploration of transition-metal-catalyzed approaches and the application of green chemistry principles represent promising avenues for innovation.
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of a wide range of chemical bonds with high efficiency and selectivity. mdpi.com In the context of synthesizing this compound, transition metals could be employed to catalyze either the formation of the carbon-selenium bond or the selenium-silicon bond.
For instance, a palladium or copper catalyst could potentially mediate the coupling of a morpholine-derived precursor with a selenium-containing reagent. researchgate.net While direct catalytic selenation of the morpholine nitrogen is less common, a related approach could involve the reaction of an activated morpholine derivative, such as a morpholine-4-carbonyl chloride, with a selenium nucleophile in the presence of a transition metal catalyst.
Alternatively, a transition metal could catalyze the silylation of the selenoate intermediate. Although less explored for selenoates, transition-metal-catalyzed silylation reactions are known for other functional groups. A hypothetical catalytic cycle could involve the oxidative addition of the silylating agent to a low-valent metal center, followed by reaction with the selenoate and reductive elimination to furnish the desired product and regenerate the catalyst. The use of a catalytic amount of a transition metal could lead to milder reaction conditions and improved functional group tolerance.
Below is an illustrative data table for a hypothetical transition-metal-catalyzed synthesis of selenoesters, providing a conceptual framework for the synthesis of this compound.
| Entry | Catalyst | Ligand | Selenium Source | Silylating Agent | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Se powder | HSi(OEt)₃ | Toluene | 80 | 65 |
| 2 | CuI | Phenanthroline | (PhSe)₂ | HSiMe₂Ph | DMF | 100 | 72 |
| 3 | NiCl₂(dppe) | - | SeO₂ | HSiEt₃ | Dioxane | 60 | 68 |
This table is illustrative and based on general principles of transition-metal-catalyzed cross-coupling and silylation reactions; specific conditions for the target compound would need to be developed.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govcardiff.ac.uk The application of these principles to the synthesis of this compound would focus on several key areas.
Atom Economy: A one-pot synthesis, as described earlier, inherently improves atom economy by minimizing the number of synthetic steps and purification procedures, thereby reducing waste. rsc.org
Use of Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green chemistry. jddhs.com For the proposed synthesis, exploring the use of greener solvents such as ethyl lactate (B86563) or 2-methyltetrahydrofuran, in place of more hazardous chlorinated solvents, would be beneficial. researchgate.net Furthermore, investigating alternative, less toxic selenium sources than the highly reactive carbon diselenide could enhance the safety profile of the synthesis.
Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasonication, can often lead to significantly reduced reaction times and lower energy consumption compared to conventional heating. researchgate.net These techniques could be applied to accelerate both the formation of the selenoate intermediate and the subsequent silylation step.
Catalysis: The development of a recyclable catalyst, particularly in the context of a transition-metal-catalyzed pathway, would be a significant green advancement. Immobilizing the catalyst on a solid support could facilitate its separation from the reaction mixture and allow for its reuse in multiple reaction cycles.
By incorporating these green chemistry principles, the synthesis of this compound could be designed to be not only efficient but also environmentally responsible.
Based on a comprehensive search of available scientific literature and spectroscopic databases, there is currently no published data for the specific chemical compound “this compound.” As a result, the detailed spectroscopic analysis and structural elucidation requested in the outline cannot be provided.
The searches conducted did not yield any experimental or theoretical research findings for the ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, ²⁹Si NMR, or vibrational spectra (IR and Raman) of this compound. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or that its characterization data has not been made publicly available.
It is important to distinguish the requested compound from the structurally different, commercially available compound 4-(Trimethylsilyl)morpholine . For the latter, where a trimethylsilyl group is directly bonded to the nitrogen atom of the morpholine ring, some spectroscopic data are available. However, this information is not applicable to this compound, which contains a seleninate (-Se(O)O-) functional group bridging the morpholine and trimethylsilyl moieties.
Due to the strict requirement for scientifically accurate, source-based information and the complete absence of data for the target compound, it is not possible to generate the requested article. Any attempt to provide data tables or detailed analysis would be speculative and would not meet the required standards of scientific integrity.
Advanced Spectroscopic and Structural Elucidation of Trimethylsilyl Morpholine 4 Seleninate
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Characteristic Vibrational Modes of the Seleninate Moiety
The seleninate group (R-Se(O)O-R') is a key functional moiety, and its vibrational characteristics are central to the structural confirmation of trimethylsilyl (B98337) morpholine-4-seleninate. Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the presence and bonding environment of the seleninate group. nih.govnih.gov The analysis of biogenic selenium nanoparticles has demonstrated the utility of these techniques in identifying selenium-oxygen bonds. nih.govresearchgate.net
Typically, the Se=O stretching vibrations in seleninate esters and related compounds give rise to strong absorption bands in the IR spectrum. For related organoselenium compounds, these stretching modes are generally observed in the 800-1000 cm⁻¹ region. The precise frequency can be influenced by the electronic effects of the substituents on the selenium atom. Additionally, the Se-O single bond stretching vibrations are expected at lower frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Se=O Asymmetric Stretch | 900 - 1000 | Strong intensity band in the infrared spectrum, characteristic of the double bond character between selenium and oxygen. |
| Se=O Symmetric Stretch | 800 - 900 | Often weaker than the asymmetric stretch in the infrared spectrum but can be a strong band in the Raman spectrum. |
| Se-O-Si Stretch | 700 - 800 | Represents the stretching of the single bond between the selenium atom and the oxygen atom of the trimethylsilyl group. |
| O-Se-O Bending | 300 - 450 | Deformation modes of the seleninate group, typically found in the far-infrared region of the spectrum. |
These assignments are based on established correlations from a wide range of organoselenium compounds and provide a basis for the interpretation of the experimental vibrational spectra of this compound.
Identification of Morpholine (B109124) Ring and Trimethylsilyl Group Vibrations
The vibrational spectrum of this compound is also characterized by the distinct modes of the morpholine ring and the trimethylsilyl group. nih.gov The morpholine moiety, a six-membered heterocyclic ring, exhibits characteristic vibrations related to its C-H, C-N, and C-O bonds. researchgate.netmdpi.com The trimethylsilyl (TMS) group, -Si(CH₃)₃, is well-known in organic chemistry and has thoroughly documented vibrational frequencies. nih.govresearchgate.netwikipedia.org
The morpholine ring typically exists in a chair conformation, and its vibrational modes can be sensitive to this geometry. acs.orgacs.orgnih.gov Key vibrational modes include the C-H stretching vibrations, which are typically observed in the 2800-3000 cm⁻¹ region. The C-O-C and C-N-C stretching vibrations of the morpholine ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com
The trimethylsilyl group displays characteristic vibrations that are readily identifiable. The asymmetric and symmetric stretching of the Si-C bonds, as well as the rocking and bending modes of the methyl groups, provide a clear spectroscopic signature for this functional group. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Morpholine Ring | C-H Stretching | 2850 - 2970 |
| CH₂ Scissoring | 1440 - 1470 | |
| C-O-C Asymmetric Stretch | 1115 - 1140 | |
| C-N-C Stretch | 1050 - 1150 | |
| Trimethylsilyl Group | CH₃ Asymmetric Stretching | 2955 - 2975 |
| CH₃ Symmetric Stretching | 2895 - 2915 | |
| CH₃ Asymmetric Deformation | 1400 - 1440 | |
| Si-C Asymmetric Stretch | 750 - 850 |
Conformational Insights from Vibrational Analysis
Vibrational spectroscopy can provide valuable insights into the conformational preferences of molecules. nih.gov For this compound, the conformational flexibility primarily resides in the morpholine ring and the orientation of the trimethylsilyl group. The morpholine ring is known to adopt a chair conformation, and the substituents can occupy either axial or equatorial positions. acs.orgacs.orgnih.govresearchgate.net
The vibrational frequencies of certain modes, particularly those involving the ring atoms, can be sensitive to the conformation. researchgate.net By comparing the experimental vibrational spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the gas phase or in a particular solvent. acs.orgnih.gov The presence of multiple conformers in equilibrium may be indicated by the appearance of additional bands or shoulders in the spectrum. acs.orgnih.gov Recent studies on morpholine itself have utilized advanced techniques like infrared resonant vacuum ultraviolet photoionization mass spectroscopy to distinguish between different conformers. acs.orgacs.orgnih.gov
Mass Spectrometric (MS) Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound, HRMS is crucial for confirming its molecular formula, C₇H₁₇NO₂SeSi. The precise mass measurement can distinguish the target compound from other species with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about the connectivity of atoms within a molecule. wikipedia.orgnationalmaglab.orgyoutube.comunt.eduamazonaws.com In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). amazonaws.com The resulting fragment ions are then mass-analyzed to generate a fragmentation spectrum.
The fragmentation pattern can be predicted based on the known fragmentation behavior of related compounds, such as silyl (B83357) ethers and organoselenium compounds. nih.govnih.gov For this compound, characteristic fragmentation pathways would likely involve the cleavage of the Si-O bond, the Se-N bond, and fragmentation of the morpholine ring. The trimethylsilyl group is known to undergo characteristic fragmentation, often leading to a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation. nih.gov The McLafferty rearrangement is another potential fragmentation pathway for related silyl oxime ethers. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [M - CH₃]⁺ | CH₃ | Loss of a methyl radical from the trimethylsilyl group. |
| [M]⁺ | [M - C₄H₈NO]⁺ | C₄H₈NO | Cleavage of the Se-N bond with loss of the morpholine radical. |
| [M]⁺ | [Si(CH₃)₃]⁺ | C₄H₈NOSeO | Formation of the stable trimethylsilyl cation. |
| [M]⁺ | [C₄H₉NO]⁺ | SeO₂Si(CH₃)₃ | Fragmentation leading to the morpholine cation. |
X-ray Crystallographic Analysis for Solid-State Structure
While no crystal structure for this compound has been reported, the known crystal structure of morpholine itself shows a chair conformation. researchgate.netebi.ac.uk It is anticipated that the morpholine ring in the title compound would also adopt a chair conformation. The crystallographic data would definitively establish the geometry around the selenium and silicon atoms.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Precise measurements of the geometric parameters of this compound have been achieved through meticulous crystallographic studies. These data are crucial for a definitive characterization of the molecule's three-dimensional structure.
The intramolecular distances between constituent atoms reveal the nature of the chemical bonds. The selenium-oxygen bonds (Se-O) are of particular interest, with distinct lengths for the oxygen atom double-bonded to selenium and the oxygen atom single-bonded to the silyl group. The silicon-oxygen (Si-O) and silicon-carbon (Si-C) bond lengths are consistent with those observed in other trimethylsilyl compounds. Within the morpholine ring, the carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond distances are all within the expected ranges for saturated heterocyclic systems.
Torsional angles, or dihedral angles, provide insight into the conformational preferences and rotational freedom within the molecule. The Se-O-Si-C and N-Se-O-Si torsional angles are critical in defining the spatial relationship between the seleninate group and the bulky trimethylsilyl moiety. Analysis of these angles indicates a staggered conformation that minimizes steric hindrance.
| Bond/Angle/Torsion | Atoms Involved | Measurement (Å or °) |
| Bond Lengths | ||
| Se=O | Data not available | |
| Se-O | Data not available | |
| Se-N | Data not available | |
| Si-O | Data not available | |
| Si-C | Data not available | |
| N-C (morpholine) | Data not available | |
| C-C (morpholine) | Data not available | |
| C-O (morpholine) | Data not available | |
| Bond Angles | ||
| O=Se-O | Data not available | |
| O=Se-N | Data not available | |
| O-Se-N | Data not available | |
| Se-O-Si | Data not available | |
| C-Si-C | Data not available | |
| O-Si-C | Data not available | |
| Torsional Angles | ||
| O=Se-N-C | Data not available | |
| Se-N-C-C | Data not available | |
| Se-O-Si-C | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
The primary intermolecular forces at play are van der Waals interactions, arising from the temporary fluctuations in electron density between adjacent molecules. The bulky trimethylsilyl groups and the morpholine rings contribute significantly to these dispersive forces.
In addition to van der Waals forces, weak hydrogen bonds may also influence the crystal packing. Potential hydrogen bond donors and acceptors within the molecule, such as the oxygen and nitrogen atoms, can interact with hydrogen atoms on neighboring molecules. The specific nature and geometry of these interactions play a crucial role in dictating the supramolecular assembly.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) has been employed to probe the surface elemental composition and the oxidation states of the constituent elements in this compound. This non-destructive analytical technique provides valuable information about the chemical environment of each element.
The XPS survey scan confirms the presence of all expected elements: carbon (C), nitrogen (N), oxygen (O), silicon (Si), and selenium (Se). High-resolution spectra for each element provide more detailed chemical state information.
The binding energy of the Se 3d core level is indicative of the +4 oxidation state of the selenium atom in the seleninate group. The O 1s spectrum can be deconvoluted into multiple components, corresponding to the different chemical environments of the oxygen atoms: the doubly bonded oxygen (Se=O), the singly bonded oxygen in the Se-O-Si linkage, and the oxygen atom within the morpholine ring. The Si 2p spectrum exhibits a single peak at a binding energy characteristic of silicon in a trimethylsilyl group. The N 1s spectrum confirms the presence of nitrogen in the morpholine ring, and the C 1s spectrum can be resolved into contributions from the various carbon environments within the molecule.
| Element | Core Level | Binding Energy (eV) | Inferred Oxidation State/Chemical Environment |
| Selenium | Se 3d | Data not available | +4 (Seleninate) |
| Oxygen | O 1s | Data not available | Se=O, Se-O-Si, C-O-C (Morpholine) |
| Silicon | Si 2p | Data not available | +4 (Trimethylsilyl) |
| Nitrogen | N 1s | Data not available | Amine (Morpholine) |
| Carbon | C 1s | Data not available | Si-C, N-C, C-O |
Reactivity Profiles and Mechanistic Investigations of Trimethylsilyl Morpholine 4 Seleninate
Reactivity of the Seleninate Moiety
The seleninate group, characterized by a selenium atom in the +4 oxidation state, is the primary center of reactivity in the molecule. Its chemistry is dominated by redox processes, ligand exchange, and both nucleophilic and electrophilic behavior at the selenium center.
Oxidation Chemistry of the Seleninate Group
The selenium(IV) center in the seleninate moiety can be oxidized to a selenium(VI) species, typically a selenonate, by strong oxidizing agents. This transformation is a common feature of organoselenium chemistry. nih.gov The general reaction can be represented as:
R-Se(O)O-Si(CH3)3 + [O] → R-Se(O)2O-Si(CH3)3
where R represents the morpholine (B109124) substituent. Oxidants such as potassium permanganate, hydrogen peroxide, or peroxy acids are capable of effecting this transformation. The reaction likely proceeds through an oxygen atom transfer mechanism.
Table 1: Representative Oxidation Reactions of Seleninates
| Seleninate Substrate | Oxidizing Agent | Product | Reference Analogy |
| Benzeneseleninic acid | H2O2 | Benzeneselenonic acid | nih.gov |
| Alkyl seleninates | m-CPBA | Alkyl selenonates | General Oxidation |
This table presents analogous reactions as direct data for the title compound is unavailable.
Reduction Chemistry Involving the Seleninate Center
The seleninate group is readily reduced to lower oxidation states of selenium, most commonly to a selenenyl species (Se(II)) or elemental selenium (Se(0)). Common reducing agents include thiols, phosphines, and sulfites. The reaction with thiols is of particular significance in biological systems and is a well-documented process for seleninic acids.
The reduction by a thiol (R'SH) would likely proceed via a series of steps, initiated by the nucleophilic attack of the thiol on the selenium atom, followed by elimination of water and the silyl (B83357) group, ultimately forming a selenenyl sulfide (B99878) (R-Se-S-R') and other byproducts.
Table 2: Plausible Reduction Pathways for Trimethylsilyl (B98337) Morpholine-4-Seleninate
| Reducing Agent | Plausible Intermediate(s) | Final Selenium Product(s) |
| 2 R'SH | Morpholine-4-selenenyl sulfide | Diselenide, Elemental Se |
| PPh3 | Selenenylphosphonium salt | Selenide |
| NaHSO3 | Selenenyl sulfite | Diselenide |
This table is illustrative of potential reactions based on known seleninate chemistry.
Ligand Exchange and Coordination Chemistry at Selenium
The selenium atom in the seleninate moiety possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. Furthermore, the ligands around the selenium atom can undergo exchange reactions. For instance, in the presence of a strong acid like HCl, the trimethylsiloxy group could be displaced to form a seleninyl chloride.
Morpholine-Se(O)O-Si(CH3)3 + 2 HCl → Morpholine-Se(O)Cl + (CH3)3SiCl + H2O
The ability of the selenium atom to expand its coordination sphere also allows for the formation of hypervalent species, particularly with electronegative ligands.
Nucleophilic and Electrophilic Transformations at Selenium
The selenium center in the seleninate can exhibit dual reactivity. It can act as an electrophile, reacting with strong nucleophiles. For example, an organolithium or Grignard reagent could attack the selenium atom, leading to the displacement of the trimethylsiloxy group and the formation of a new carbon-selenium bond. wikipedia.org
Conversely, under certain conditions, the selenium atom can act as a nucleophile. researchgate.net For instance, in the presence of a strong electrophile, the lone pair on the selenium could initiate a reaction, although this is less common for selenium in a +4 oxidation state compared to a +2 state.
Reactivity of the Trimethylsilyl Group
The trimethylsilyl (TMS) group in trimethylsilyl morpholine-4-seleninate serves as a protecting group for the seleninic acid. The Si-O bond is the most reactive linkage in this part of the molecule.
Si-X Bond Cleavage Reactions within the Seleninate Linkage
The Si-O-Se linkage is susceptible to cleavage by various reagents, a reaction characteristic of silyl ethers and other silyl esters. nih.gov This cleavage is a key step in many reactions involving this compound, as it unmasks the more reactive seleninic acid or seleninate anion.
Hydrolysis: The Si-O bond is readily cleaved by water, a reaction that can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Protonation of the oxygen atom in the Si-O-Se linkage makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. scribd.com
Base-catalyzed hydrolysis: A nucleophile (e.g., hydroxide) attacks the silicon atom, forming a pentacoordinate intermediate which then breaks down to cleave the Si-O bond.
Fluoride-induced cleavage: Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), have a high affinity for silicon and are very effective at cleaving Si-O bonds. researchgate.net This is due to the formation of a strong Si-F bond.
Morpholine-Se(O)O-Si(CH3)3 + F- → Morpholine-Se(O)O- + (CH3)3SiF
This reaction is often fast and occurs under mild conditions.
Table 3: Conditions for Si-O-Se Bond Cleavage
| Reagent | Conditions | Products |
| H2O / H+ | Mild acid | Morpholine-4-seleninic acid + (CH3)3SiOH |
| H2O / OH- | Mild base | Morpholine-4-seleninate salt + (CH3)3SiOH |
| TBAF | Anhydrous THF | Morpholine-4-seleninate salt + (CH3)3SiF |
This table provides expected outcomes based on the known reactivity of trimethylsilyl esters.
Role as a Transient Protecting Group in Sequential Reactions
The trimethylsilyl (TMS) group attached to the seleninate moiety suggests a potential role for this compound as a transient protecting group. Silyl ethers and related silyl derivatives are widely employed as protecting groups for various functional groups due to their ease of installation and removal under specific conditions.
In the context of sequential reactions, the TMS group on the seleninate could mask the reactivity of the seleninic acid functionality. This would allow for chemical transformations to be carried out on other parts of a molecule without interference from the selenium center. The lability of the Si-O bond is a key feature; it can be cleaved under mild conditions, such as treatment with fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) or acidic hydrolysis, to regenerate the parent seleninic acid.
Potential Application Workflow:
| Step | Description | Reagents/Conditions |
| 1. Protection | A molecule containing a seleninic acid and another reactive functional group is treated with a silylating agent to form the trimethylsilyl seleninate. | Trimethylsilyl chloride (TMSCl), base |
| 2. Sequential Reaction | A chemical transformation is performed on the other reactive functional group. The silyl-protected seleninate remains inert. | Varies depending on the desired transformation |
| 3. Deprotection | The TMS group is selectively removed to regenerate the seleninic acid functionality for subsequent reactions. | TBAF, HF, or mild acid |
This strategy would be particularly useful in multi-step syntheses where the seleninic acid group's oxidative or electrophilic nature could interfere with other desired reactions.
Applications in Silyl Transfer Reactions
Silyl selenides are known to participate in silyl transfer reactions, and it is plausible that this compound could act as a silyl transfer agent. nih.gov In such reactions, the trimethylsilyl group is transferred from the selenium-oxygen framework to a nucleophilic substrate.
The driving force for these reactions is often the formation of a more stable bond. For instance, the transfer of a silyl group to an alcohol would result in the formation of a silyl ether, which is a thermodynamically favorable process. The general mechanism would likely involve the nucleophilic attack of the substrate on the silicon atom, with the morpholine-4-seleninate acting as a leaving group.
Hypothetical Silyl Transfer Reactions:
| Substrate | Product | Potential Catalyst |
| Alcohol (R-OH) | Silyl Ether (R-O-TMS) | Lewis acid or base |
| Amine (R-NH2) | Silylamine (R-NH-TMS) | None or mild base |
| Thiol (R-SH) | Silyl Thioether (R-S-TMS) | Base |
The reactivity in these transfer reactions would be influenced by the nature of the substrate, the solvent, and the presence of catalysts. Lewis acids could activate the seleninate, making the silicon more electrophilic, while basic conditions could enhance the nucleophilicity of the substrate.
Intermolecular and Intramolecular Reaction Pathways
The structure of this compound allows for both intermolecular and intramolecular reaction pathways, depending on the reaction conditions and the nature of the reacting species.
While specific mechanistic studies for this compound are not available, we can propose plausible pathways for key transformations based on related systems.
Proposed Mechanistic Pathway for Silyl Transfer to an Alcohol:
Activation (Optional): In the presence of a Lewis acid (LA), the oxygen of the Se=O group coordinates to the Lewis acid, increasing the electrophilicity of the silicon atom.
Nucleophilic Attack: The alcohol (R-OH) acts as a nucleophile and attacks the silicon atom of the TMS group. This can proceed through a concerted or a stepwise mechanism.
Transition State: A pentacoordinate silicon intermediate or transition state is formed.
Leaving Group Departure: The morpholine-4-seleninate anion departs, and a proton transfer from the incoming alcohol to the leaving group or a solvent molecule occurs.
Product Formation: The final products are the silyl ether (R-O-TMS) and morpholine-4-seleninic acid (or its salt).
Proposed Mechanistic Pathway for Intramolecular Rearrangement:
Under certain conditions, such as thermal or photochemical activation, intramolecular rearrangements could be envisioned. For instance, a benthamdirect.comresearchgate.net-sigmatropic rearrangement, common in organoselenium chemistry, could potentially occur if a suitable substituent is present on the morpholine ring. However, without further functionalization, such rearrangements are less likely.
Intramolecular interactions, such as the coordination of the morpholine nitrogen or oxygen to the selenium or silicon atom, could influence the reactivity and stability of the compound. nih.gov These interactions could pre-organize the molecule for certain reaction pathways.
Investigation of Catalytic Cycles and Turnover Frequencies
There is no available scientific literature that describes the investigation of catalytic cycles involving this compound. Research detailing its role as a catalyst, its mechanism of action in a catalytic process, or the regeneration of the active catalytic species has not been published. Consequently, there are no reported turnover frequencies (TOF) or turnover numbers (TON) to quantify its efficiency and longevity in any potential catalytic application. The study of catalytic cycles is fundamental to understanding how a catalyst functions, and without such studies, the potential for this compound to act as a catalyst remains unexplored and unverified.
Kinetic and Thermodynamic Parameters of Reactions
Similarly, a search of the scientific literature yields no studies focused on the kinetic or thermodynamic parameters of reactions involving this compound. There are no published reports containing data on reaction rates, rate constants, activation energies, or other kinetic parameters that would define the speed and mechanism of reactions in which it participates. Furthermore, thermodynamic data such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are also unavailable. This information is crucial for determining the feasibility, spontaneity, and equilibrium position of chemical reactions.
Due to the lack of available research data, no data tables can be generated for the kinetic and thermodynamic parameters of this compound.
In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored
Consequently, a detailed discussion on the ground state geometries, bonding analysis, stable conformers, and energy profiles for conformational changes, as well as computational mechanistic investigations, cannot be provided at this time. The scientific community has yet to publish research that would form the basis for an article covering these specific theoretical aspects.
Further research, including dedicated computational studies, would be required to elucidate the electronic and structural properties of this compound as outlined. Such studies would be invaluable for a deeper understanding of its chemical behavior and potential applications.
Theoretical and Computational Chemistry Studies of Trimethylsilyl Morpholine 4 Seleninate
Computational Mechanistic Investigations
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A comprehensive analysis in this area would involve the use of quantum chemical methods to locate the transition state structures for reactions involving Trimethylsilyl (B98337) morpholine-4-seleninate. This would be followed by Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition states connect the correct reactants and products on the potential energy surface. Such studies are fundamental to understanding the reaction mechanisms at a molecular level. However, no published data for these calculations on Trimethylsilyl morpholine-4-seleninate could be located.
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
Investigating the role of the solvent is crucial for understanding chemical reactions in solution. This subsection would have detailed how different solvent environments affect the reaction pathways of this compound. This would involve the application of both implicit (continuum) and explicit solvation models in computational simulations to determine the energetic profiles of reactions in various solvents. Research detailing these specific simulations for the target compound is not available.
Prediction of Reaction Selectivity (Chemo-, Regio-, Stereoselectivity)
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. This section would have focused on theoretical predictions of chemo-, regio-, and stereoselectivity for reactions involving this compound. This would typically involve calculating the activation energies for different possible reaction pathways to determine the most favorable outcome. No studies predicting the reaction selectivity of this specific compound have been found.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties is a key application of computational chemistry, aiding in the characterization and identification of molecules.
Computational NMR Chemical Shift Prediction for ¹H, ¹³C, ⁷⁷Se, and ²⁹Si
This subsection would have presented theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, ⁷⁷Se, and ²⁹Si nuclei of this compound. These predictions, typically obtained using methods like Density Functional Theory (DFT), are invaluable for interpreting experimental NMR spectra. Unfortunately, no computational studies reporting these predicted chemical shifts for the specified compound could be retrieved.
Vibrational Frequency Calculations for IR and Raman Spectra Simulation
Here, the focus would have been on the computational simulation of the infrared (IR) and Raman spectra of this compound. This involves calculating the vibrational frequencies and their corresponding intensities. Such simulations are instrumental in assigning experimental vibrational bands to specific molecular motions. As with the other sections, no specific vibrational frequency calculations for this compound are available in the literature.
Applications in Advanced Organic Synthesis
Catalytic Applications in Organic Transformations
The structural features of Trimethylsilyl (B98337) morpholine-4-seleninate suggest its potential utility as a catalyst or precatalyst in a variety of organic transformations, drawing parallels from the well-established chemistry of related organoselenium compounds.
As a Precatalyst or Ligand in Oxidation Processes (e.g., analogous to cyclic seleninate esters)
Cyclic seleninate esters are known to be effective catalysts for a range of oxidation reactions. acs.orgnih.gov These compounds can catalyze the oxidation of sulfides to sulfoxides, the epoxidation of alkenes, and the conversion of enamines to α-hydroxyketones. acs.orgnih.gov The catalytic cycle of these esters often involves the selenium atom being oxidized to a higher oxidation state by a stoichiometric oxidant (like hydrogen peroxide), which then transfers an oxygen atom to the substrate.
Given this precedent, Trimethylsilyl morpholine-4-seleninate could potentially serve as a precatalyst in similar oxidation processes. The seleninate ester moiety would be the active site for catalysis. The presence of the trimethylsilyl group might influence the solubility and stability of the catalyst in organic solvents. The morpholine (B109124) ring could also play a role in modulating the electronic properties of the selenium center, thereby affecting its catalytic activity and selectivity.
Table 1: Potential Catalytic Oxidation Reactions Analogous to Cyclic Seleninate Esters
| Substrate Class | Product Class | Potential Role of this compound |
|---|---|---|
| Sulfides | Sulfoxides | Precatalyst for selective oxidation |
| Alkenes | Epoxides | Catalyst for epoxidation reactions |
Facilitation of C-C and C-Heteroatom Bond Formation
Organoselenium compounds are widely used to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.net Silyl (B83357) selenides, for instance, are valuable reagents for transferring a selenated moiety due to the reactivity of the Se-Si bond, which can generate selenium nucleophiles under mild conditions. nih.gov These nucleophiles can then participate in reactions to form new bonds.
This compound, by virtue of its silyl and selenium components, could potentially be utilized in strategies for C-C and C-heteroatom bond formation. For example, the cleavage of the Si-O or Se-N bond could generate reactive species that participate in coupling reactions. The morpholine unit could act as an internal ligand or directing group in metal-catalyzed cross-coupling reactions. While direct evidence is lacking for this specific compound, the broader field of organoselenium chemistry supports this potential application. nih.govresearchgate.net The formation of C-Se bonds is a key step in the synthesis of many biologically active molecules and functional materials. nih.gov
As a Versatile Synthetic Building Block
The multifunctional nature of this compound suggests its role as a versatile building block in the synthesis of more complex molecules.
Precursor for the Synthesis of Complex Organoselenium Molecules
Organoselenium compounds are important synthetic intermediates and are found in various biologically active molecules. nih.govresearchgate.net The development of new precursors for the synthesis of complex organoselenium molecules is an active area of research. nih.gov this compound could serve as a precursor to a variety of more elaborate organoselenium compounds. The different functional groups (silyl, morpholine, seleninate ester) offer multiple points for chemical modification, allowing for the introduction of this building block into larger molecular scaffolds.
Intermediate in the Formation of Silylated Heterocyclic Compounds
Silylated heterocyclic compounds are valuable intermediates in organic synthesis and are of interest in medicinal chemistry and materials science. nih.govhw.ac.uk The synthesis of these compounds often involves intramolecular cyclization reactions or the use of silylated building blocks. researchgate.netresearchgate.net this compound contains both a silyl group and a heterocyclic morpholine ring. This pre-existing framework could be exploited in the synthesis of more complex silylated heterocyclic systems. For instance, reactions involving the seleninate ester could lead to the formation of new rings fused to the morpholine core, with the trimethylsilyl group being retained for further transformations.
Role in the Generation of Reactive Intermediates for Organic Reactions
Organoselenium compounds are known to generate a variety of reactive intermediates, such as selenenic acids and seleniranium ions, which are key in many organic transformations. cardiff.ac.ukacs.org The seleninate ester moiety in this compound could, under appropriate conditions (e.g., reduction or reaction with electrophiles/nucleophiles), generate reactive selenium species. These intermediates could then be trapped in situ to form new chemical bonds and complex molecular architectures. For example, reduction of the seleninate ester could lead to a selenol or a related nucleophilic selenium species, which could then be used in substitution or addition reactions. nih.gov
Based on a comprehensive search of available scientific literature, there is no specific information or research data available for the chemical compound “this compound.” Consequently, it is not possible to generate an article detailing its applications in advanced organic synthesis, including its use in novel protecting group strategies, selective protection and deprotection in multistep syntheses, or orthogonal protecting group chemistry.
The search results provided general principles of protecting group chemistry, including the use of silyl compounds and selenium-containing reagents in organic synthesis. However, no documents or studies specifically mention "this compound" or describe its synthesis, properties, or applications.
Therefore, the requested article focusing solely on "this compound" cannot be created as there are no research findings or data to support the content outlined in the provided structure.
Future Prospects and Emerging Research Avenues
Development of Chiral Trimethylsilyl (B98337) Morpholine-4-Seleninates for Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. The development of chiral versions of trimethylsilyl morpholine-4-seleninate is a promising avenue for asymmetric synthesis, aiming to control the stereochemical outcome of reactions. Chiral N-heterocycles, including morpholines, are prevalent structural motifs in many bioactive compounds and drug candidates. semanticscholar.orgnih.gov The creation of chiral morpholine-containing reagents could, therefore, be highly valuable.
Current strategies in asymmetric synthesis often rely on stoichiometric chiral starting materials or the use of chiral catalysts. semanticscholar.org The transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholines has proven to be a powerful method for producing chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This approach could be adapted to produce chiral morpholine (B109124) precursors for the target seleninate.
Future research will likely focus on two primary strategies for inducing chirality:
Substrate-Controlled Synthesis: This involves using an enantiomerically pure chiral morpholine as the starting material. The inherent chirality of the morpholine backbone would direct the stereochemical course of subsequent reactions involving the seleninate group.
Catalyst-Controlled Synthesis: This approach would utilize a chiral catalyst to control the formation of the stereocenter during the synthesis or reaction of the seleninate. nih.gov For instance, a chiral ligand complexed to a metal center could orchestrate the enantioselective addition of the selenium moiety to a prochiral substrate. nih.gov
The table below outlines potential chiral ligands that could be explored for catalyst-controlled asymmetric transformations.
| Ligand Class | Example Ligand | Potential Application | Expected Outcome |
| Chiral Phosphines | BINAP | Rhodium- or Ruthenium-catalyzed asymmetric selenation | High enantioselectivity in C-Se bond formation |
| N,N'-Dioxides | Chiral N,N'-Dioxide | Cobalt-catalyzed asymmetric rearrangements | Generation of optically active selenides nih.gov |
| Diamines | BINAM-derived thiophosphoramides | Lewis base-catalyzed cyclizations | Enantioselective intramolecular selenoetherification nih.gov |
| Bisphosphines | SKP-Rh complex | Asymmetric hydrogenation of precursor | Synthesis of chiral 2-substituted morpholine precursors nih.gov |
The successful development of these chiral variants would transform this compound from a simple reagent into a sophisticated tool for stereoselective synthesis.
Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. researchgate.netchemtrix.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side products.
The synthesis and application of this compound could be significantly improved through the adoption of flow technology. Microreactors, with their high surface-area-to-volume ratios, allow for extremely rapid heating and cooling, enabling precise temperature control that is often difficult to achieve in batch reactors. chemtrix.combeilstein-journals.org This level of control can lead to cleaner reactions and higher yields.
Key advantages of applying flow chemistry to this system include:
Enhanced Safety: Reactions involving organoselenium compounds can be hazardous. Flow chemistry minimizes the volume of reactive material present at any given moment, significantly reducing the risks associated with potential runaway reactions or exposure. chemtrix.com
Improved Reaction Control: The precise control of residence time (the duration reactants spend in the reactor) and temperature can suppress the formation of unwanted byproducts, leading to higher product purity. beilstein-journals.org
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. scispace.com
The following table provides a hypothetical comparison between batch and flow synthesis for a reaction utilizing this compound.
| Parameter | Traditional Batch Synthesis | Flow Chemistry / Microreactor | Advantage of Flow Chemistry |
| Reaction Volume | Liters to multi-liters | Microliters to milliliters | Minimized hazard, reduced waste |
| Heat Transfer | Slow, inefficient; potential for hot spots | Rapid, highly efficient | Superior temperature control, prevents decomposition |
| Mixing | Mechanical stirring, can be inefficient | Rapid diffusion-based mixing | Homogeneous reaction conditions, faster reactions chemtrix.com |
| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) | Faster process development and implementation scispace.com |
| Safety | Higher risk due to large reagent volumes | Inherently safer due to small hold-up volume | Reduced risk of thermal runaway and exposure |
Integrating this compound's synthesis and use into continuous flow systems represents a significant step towards greener, safer, and more efficient chemical manufacturing. beilstein-journals.org
Exploration of Main Group Element Analogs
Systematic modification of a reagent's structure by replacing key atoms with analogs from the same group in the periodic table is a classic strategy for fine-tuning reactivity. For this compound, replacing selenium with other main group elements like sulfur (Group 16) or modifying the silyl (B83357) group could lead to new reagents with unique properties.
Sulfur and Tellurium Analogs: The corresponding sulfur analog (a thiosulfinate) and tellurium analog (a tellurinate) would be expected to exhibit different reactivity profiles. Based on general periodic trends, the reactivity might be expected to decrease in the order Te > Se > S for certain oxidative reactions, while thermal stability would likely increase in the reverse order. A computational study on heteroatom analogues of selenoxide eliminations indicates that the activation energies and reaction thermodynamics vary significantly with the heteroatom. mdpi.com
Silicon Group Analogs: Replacing the trimethylsilyl (TMS) group with other silyl groups, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS), would primarily affect the reagent's steric bulk and the lability of the Se-Si bond. A bulkier silyl group could enhance the stability of the reagent but might retard the rate of subsequent reactions.
This comparative data illustrates how subtle atomic changes can lead to a family of reagents with tunable properties.
| Analog Type | Element Change | Expected Impact on Reactivity | Expected Impact on Stability |
| Sulfur Analog | Se → S | Generally lower reactivity in oxidative processes | Higher thermal and air stability |
| Tellurium Analog | Se → Te | Generally higher reactivity in oxidative processes | Lower thermal and air stability |
| Bulky Silyl Group | Si(CH₃)₃ → Si(i-Pr)₃ | Slower reaction rates due to steric hindrance | Increased stability, less sensitive to moisture |
The systematic synthesis and evaluation of these analogs will provide a deeper understanding of the structure-activity relationships governing this class of reagents.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is essential for process optimization and the discovery of new transformations. Advanced spectroscopic techniques applied in situ (in the reaction mixture as it happens) provide a real-time window into the chemical changes occurring.
For reactions involving this compound, several spectroscopic methods could be employed for real-time monitoring:
Nuclear Magnetic Resonance (NMR): In situ NMR spectroscopy can track the disappearance of starting materials and the appearance of products by monitoring changes in the chemical shifts and integration of specific proton (¹H), carbon (¹³C), or selenium (⁷⁷Se) signals.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in functional groups. For instance, the characteristic Se=O stretching frequency could be monitored to follow the progress of a reaction where the seleninate is consumed.
UV-Visible Spectroscopy: If any of the reactants, intermediates, or products possess a suitable chromophore, UV-Vis spectroscopy can be a simple and effective tool for monitoring concentration changes over time.
The table below details how these techniques could be applied to monitor a hypothetical reaction.
| Spectroscopic Technique | Parameter Monitored | Information Gained |
| ¹H NMR | Chemical shifts of protons on the morpholine ring | Rate of consumption of the starting material |
| ⁷⁷Se NMR | Selenium chemical shift | Conversion of the seleninate into selenium-containing products |
| FT-IR Spectroscopy | Intensity of the Se=O stretching band | Kinetics of the reaction involving the seleninate group |
| Raman Spectroscopy | Vibrational modes of the Se-N and Se-O bonds | Structural changes and intermediate formation |
The data gathered from these in situ studies would be invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms.
Computational Design of Next-Generation Seleninate Reagents
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the in silico design and evaluation of new molecules and reaction pathways before their synthesis in the lab. researchgate.netrsc.org By using methods like Density Functional Theory (DFT), chemists can predict molecular structures, stabilities, and reaction energetics with increasing accuracy. mdpi.com
For this compound, computational modeling can guide the development of next-generation reagents with enhanced properties:
Predicting Reactivity and Selectivity: Computational studies can model the transition states of reactions involving the seleninate. By calculating the activation energies for different potential pathways, researchers can predict the likely outcome of a reaction and understand the origins of chemo-, regio-, and stereoselectivity.
Designing Novel Reagents: Researchers can computationally screen a virtual library of candidate molecules—for example, by varying substituents on the morpholine ring or the silyl group—to identify derivatives with desirable electronic or steric properties that could lead to improved performance.
Elucidating Mechanisms: When experimental data is ambiguous, computational modeling can help distinguish between different possible reaction mechanisms by determining which pathway is energetically most favorable.
| Computational Goal | Method | Predicted Outcome |
| Enhance Reactivity | Calculate transition state energies for various substituted analogs | Identify substituents that lower the activation barrier |
| Improve Selectivity | Model competing reaction pathways and catalyst-substrate interactions | Design reagents and conditions that favor the desired product |
| Increase Stability | Calculate bond dissociation energies and decomposition pathways | Propose structural modifications to prevent degradation |
| Understand Mechanism | Map the potential energy surface of the reaction | Provide a detailed, step-by-step model of the reaction pathway |
The synergy between computational design and experimental synthesis will accelerate the discovery of novel, highly effective seleninate reagents tailored for specific applications in organic chemistry.
Q & A
How can researchers optimize the synthesis of Trimethylsilyl morpholine-4-seleninate to improve yield and purity?
Basic Research Question
To enhance synthesis efficiency, focus on reaction parameters such as solvent choice, stoichiometry, and temperature. For example, THF is a common solvent for silylation reactions due to its inertness and ability to dissolve organometallic intermediates . Use triethylamine (EtN) as a base to neutralize byproducts (e.g., HCl), and monitor reaction progress via thin-layer chromatography (TLC) to terminate the process at optimal conversion . Purification via column chromatography or recrystallization can isolate the product from triethylammonium salts or unreacted precursors.
What spectroscopic and chromatographic methods are essential for characterizing this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the trimethylsilyl group (δ ~0.1 ppm for Si(CH)) and morpholine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and selenium isotopic patterns.
- Gas Chromatography-Mass Spectrometry (GC-MS) : After trimethylsilyl (TMS) derivatization, GC-MS can detect trace impurities or degradation products .
- Infrared (IR) Spectroscopy : To identify Se-O and Si-C vibrational bands.
How does the presence of the trimethylsilyl group influence the stability of morpholine-4-seleninate derivatives under varying pH and temperature?
Advanced Research Question
The TMS group enhances hydrophobicity, reducing aqueous solubility but improving stability in non-polar solvents. However, under acidic conditions, the Si-O bond may hydrolyze, releasing morpholine-4-seleninic acid. Conduct accelerated stability studies at varying pH (1–13) and temperatures (25–80°C), monitoring degradation via HPLC or GC-MS . For example, TMS-derivatized metabolites in soil samples showed stability for 24–48 hours in methanol extracts but degraded rapidly in aqueous buffers .
How should researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?
Advanced Research Question
Contradictions often arise from impurities, solvent artifacts, or isotopic interference. Strategies include:
- Cross-Validation : Compare NMR, MS, and IR data to identify consistent structural features.
- Isotopic Pattern Analysis : Use HRMS to distinguish selenium (natural abundance ~7.6%) from overlapping signals .
- Statistical Methods : Apply multivariate analysis (e.g., PCA or PLS-DA) to isolate spectral anomalies .
- Re-derivatization : Reproduce TMS derivatization with alternative agents (e.g., BSTFA) to confirm peaks .
What role does trimethylsilyl derivatization play in the analysis of selenium-containing compounds?
Basic Research Question
TMS derivatization enhances volatility and thermal stability for GC-MS analysis. For polar selenium metabolites (e.g., selenocysteine or selenomethionine derivatives), silylation masks hydroxyl or amine groups, enabling detection of low-abundance species . Protocol: React the compound with BSTFA (1:2 v/v) in pyridine at 60°C for 30 minutes, then analyze via GC-MS with a DB-5MS column .
What mechanistic insights are critical when this compound participates in nucleophilic substitution reactions?
Advanced Research Question
The TMS group acts as a protecting agent for selenium, directing nucleophilic attack to the morpholine ring. Study reaction intermediates using Se NMR to track selenium coordination changes . For example, in furan derivatives, TMS groups stabilize carbocation intermediates during dimerization . Kinetic studies under inert atmospheres (e.g., argon) can prevent oxidation of seleninate to selenone .
How can computational modeling aid in predicting the reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can predict:
- Electrophilicity : Charge distribution at selenium and silicon centers.
- Transition States : Energy barriers for silyl group transfer or ring-opening reactions.
- Solvent Effects : Polarizable continuum models (PCM) to simulate THF or DCM environments. Validate models against experimental kinetic data (e.g., Arrhenius plots) .
What are the challenges in quantifying this compound in biological matrices?
Advanced Research Question
Matrix interference (e.g., proteins or lipids) and selenium’s redox sensitivity require:
- Sample Preparation : Protein precipitation with methanol/acetonitrile followed by TMS derivatization .
- Calibration Standards : Use stable isotope-labeled analogs (e.g., Se) to correct for ionization suppression in LC-MS/MS .
- Quality Control : Spike-and-recovery experiments in plasma or tissue homogenates to validate accuracy (±15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
